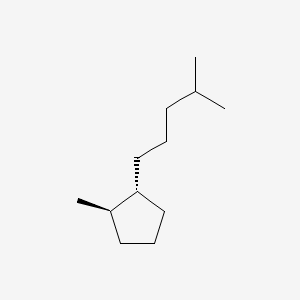
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
Vue d'ensemble
Description
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane, also known as muscone, is a natural organic compound that is commonly found in musk deer. It has a strong musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane is not fully understood. However, studies have suggested that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane may exert its therapeutic effects by modulating various signaling pathways. For example, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Muscone has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane can have various biochemical and physiological effects. Muscone has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Muscone has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for lab experiments. It is a natural compound that is readily available in musk deer, and its synthesis method is well-established. Muscone is also relatively stable and can be stored for long periods. However, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has some limitations for lab experiments. Its low yield and high cost can make it difficult to obtain in large quantities. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has a strong musky odor that can interfere with experiments, and its solubility can be limited in some solvents.
Orientations Futures
There are several future directions for the study of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane. One direction is to explore its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on improving the synthesis method and increasing the yield of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane. Finally, the use of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane in combination with other compounds could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
Muscone can be synthesized through various methods. One of the most common methods is the oxidation of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane precursor, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane ketone. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the use of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane precursor, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane alcohol, which is oxidized using potassium permanganate or hydrogen peroxide. The yield of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane synthesis is typically low, and the process requires multiple steps.
Applications De Recherche Scientifique
Muscone has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Muscone has also been shown to have anti-cancer effects by inhibiting cancer cell growth and inducing apoptosis. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSZNJUSYMHHA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025810 | |
| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane | |
CAS RN |
66553-50-2 | |
| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66553-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



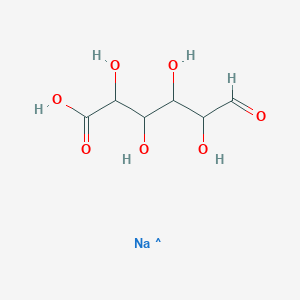

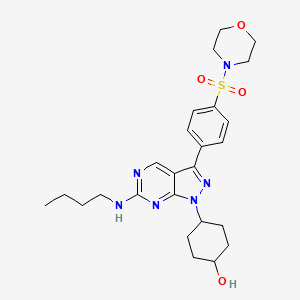
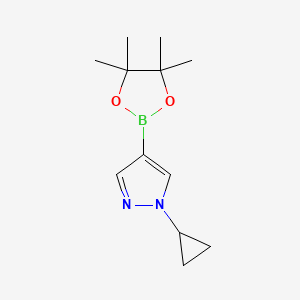
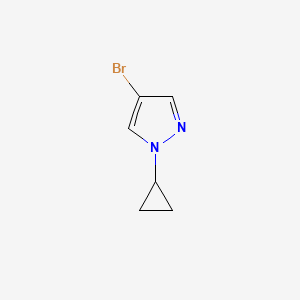
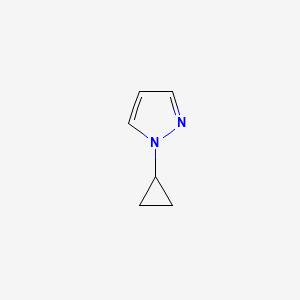


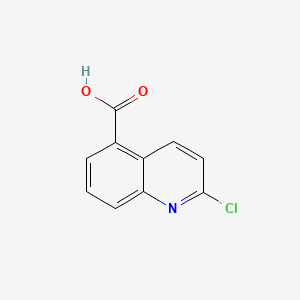
![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)
